molecular formula C12H16N2O4 B8432858 Ethyl 1-cyclopentyl-4-nitro-1H-pyrrole-2-carboxylate

Ethyl 1-cyclopentyl-4-nitro-1H-pyrrole-2-carboxylate

Cat. No. B8432858
M. Wt: 252.27 g/mol
InChI Key: LWPZKRQDAZTHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-cyclopentyl-4-nitro-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-cyclopentyl-4-nitro-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-cyclopentyl-4-nitro-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 1-cyclopentyl-4-nitro-1H-pyrrole-2-carboxylate

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

ethyl 1-cyclopentyl-4-nitropyrrole-2-carboxylate

InChI

InChI=1S/C12H16N2O4/c1-2-18-12(15)11-7-10(14(16)17)8-13(11)9-5-3-4-6-9/h7-9H,2-6H2,1H3

InChI Key

LWPZKRQDAZTHIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1C2CCCC2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-nitro-1H-pyrrole-2-carboxylate (1.006 g, 5.432 mmol; see Example 1, step (i) above) was dissolved in DMF (20 mL, dry) to which was added potassium metal (0.492 g, 12.582 mmol) then it was heated to 80° C. and then it was left at that temperature for 1 h with stirring. The reaction mixture was cooled to 50-60° C. after which bromocyclopentane (1 mL, 1.390 g, 9.326 mmol) was added followed by KI (1.548 g, 9.326 mmol). The reaction mixture was heated again for 5 h with stirring at 80° C., after which time it was left stirring at room temperature under N2, overnight. The reaction mixture was diluted with brine under N2, at room temperature, and then it was extracted with ethyl acetate (3×100 mL). The combined organic extract was dried over MgSO4, filtered and the solvent removed under reduced pressure to give the crude product (containing some DME). The product was purified using column chromatography [silica gel, 1/10 ethyl acetate/n-hexane (RF=0.24)]. Fractions containing the pure material were collected and the solvent removed to give pale yellow oil (440 mg, 32% yield).
Quantity
1.006 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.492 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
32%

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